Ketone, cyclopropyl fluoromethyl (7CI,8CI)

Description

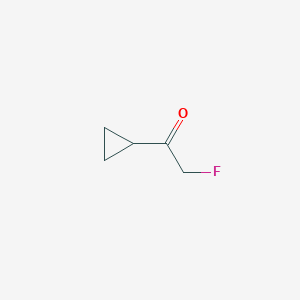

Ketone, cyclopropyl fluoromethyl (7CI,8CI) is a bicyclic organic compound featuring a cyclopropane ring directly bonded to a ketone group (C=O) and a fluoromethyl (-CH2F) substituent. The cyclopropane ring introduces significant ring strain (approximately 27.5 kcal/mol), while the fluoromethyl group contributes electronegativity and polarizability, influencing both electronic and steric characteristics .

Properties

IUPAC Name |

1-cyclopropyl-2-fluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-3-5(7)4-1-2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPSXWSVIPTZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, cyclopropyl fluoromethyl (7CI,8CI) typically involves the reaction of cyclopropylcarbinol with fluorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Ketone, cyclopropyl fluoromethyl (7CI,8CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Nucleophilic Addition: The carbonyl group in Ketone, cyclopropyl fluoromethyl (7CI,8CI) is susceptible to nucleophilic addition reactions.

Ring-Opening Reactions: The strained cyclopropyl ring can undergo ring-opening reactions in the presence of strong acids or bases.

Common Reagents and Conditions

Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or tetrahydrofuran (THF) are commonly used.

Ring-Opening Reactions: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are employed.

Major Products

Nucleophilic Addition: Alcohols, such as 1-cyclopropyl-2-fluoro-1-phenylethanol.

Ring-Opening Reactions: Linear or branched alkanes or alkenes, depending on the specific reaction conditions.

Scientific Research Applications

Scientific Research Applications

Synthesis of Fungicides:

- Cyclopropyl methyl ketone, a related compound, is a crucial raw material in the production of the fungicide cyproconazole .

- 1-fluorocyclopropyl-methyl-ketone can be used as an intermediate for the synthesis of active compounds with fungicidal properties .

Enzyme Inhibition:

- Peptidyl fluoromethyl ketones, which contain a fluorinated methyl ketone moiety, are potent inhibitors of hydrolytic enzymes .

- These compounds exhibit increased reactivity toward nucleophiles due to the presence of fluorine atoms adjacent to the C-terminal ketone group .

- They are particularly effective at inhibiting serine and cysteine proteases and can be employed to study proteolytic activity and elucidate the role of proteases in various diseases .

Medicinal Chemistry:

- Peptidyl fluoromethyl ketones are exploited in the design of compounds for treating diseases such as cancer and viral infections .

- By connecting the fluorinated methyl ketone moiety to a peptidic backbone, researchers can create structures with excellent substrate specificity, enabling them to target specific human or pathogenic proteases .

Advantages of New Synthesis Method

Mechanism of Action

The mechanism of action of Ketone, cyclopropyl fluoromethyl (7CI,8CI) involves its interaction with various molecular targets:

Carbonyl Group: The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions, influencing the compound’s reactivity.

Cyclopropyl Ring: The strained cyclopropyl ring can undergo ring-opening reactions, which can be exploited in synthetic chemistry.

Fluorine Atom: The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Cyclopropyl Methyl Ketone (CAS 765-43-5)

Structure : Cyclopropane ring bonded to a methyl group (-CH3) and a ketone.

Key Differences :

- Electronic Effects : The fluoromethyl group in the target compound introduces strong electron-withdrawing inductive effects (-I) compared to the methyl group, increasing the electrophilicity of the carbonyl carbon. This enhances reactivity in nucleophilic addition or ring-opening reactions .

- Thermal Stability : Fluorine’s small atomic radius minimizes steric hindrance but may destabilize the cyclopropane ring due to increased electron withdrawal, accelerating ring-opening reactions under thermal or acidic conditions .

4-Fluorophenyl Cyclopropyl Ketone (CAS 772-31-6)

Structure : Cyclopropane ring bonded to a ketone and a para-fluorophenyl group.

Key Differences :

- Substituent Effects : The fluorophenyl group withdraws electrons via resonance (-R), delocalizing electron density into the aromatic ring. In contrast, the fluoromethyl group in the target compound exerts inductive effects without resonance stabilization, leading to distinct electronic environments for the carbonyl group .

- Applications : Fluorophenyl derivatives are often used in pharmaceuticals (e.g., kinase inhibitors), whereas fluoromethyl cyclopropyl ketones may find utility in agrochemicals or as intermediates in hydrogen-borrowing catalysis due to their strained reactivity .

Dicyclopropyl Ketone

Structure : Two cyclopropane rings bonded to a ketone.

Key Differences :

- Ring Strain : Dicyclopropyl ketone exhibits greater cumulative ring strain, making it less stable under thermal conditions. The fluoromethyl group in the target compound reduces steric bulk but introduces electronic destabilization .

- Reactivity : Dicyclopropyl ketone shows minimal reactivity in Friedel-Crafts acylation, whereas fluoromethyl substitution may enable unique pathways like homoconjugate addition or retro-Friedel-Crafts reactions .

Dichloromethyl Cyclopropyl Ketone

Structure : Cyclopropane ring bonded to a dichloromethyl (-CHCl2) group and a ketone.

Key Differences :

- Electronegativity : Fluorine is more electronegative than chlorine, but the latter’s larger size increases steric effects. The fluoromethyl analog likely exhibits faster reaction kinetics in ring-opening due to reduced steric hindrance .

- Synthetic Utility : Dichloromethyl derivatives are intermediates in pesticide synthesis, while fluoromethyl analogs could serve as precursors to fluorinated pharmaceuticals or materials .

Ring-Opening Reactions

Cyclopropyl fluoromethyl ketone is expected to undergo rapid ring-opening in protic solvents (e.g., tert-butyl alcohol) due to the combined effects of ring strain and electron withdrawal. For example:

- Comparison with Cyclooctanone: Cyclooctanone retains 79% stability after 3 hours in tert-butyl alcohol, whereas bicyclic cyclopropyl ketones (e.g., methyl analogs) are consumed within 15 minutes. Fluoromethyl substitution may further accelerate this process .

Data Tables

Table 1: Physical Properties of Selected Cyclopropyl Ketones

*Predicted values based on substituent effects.

Table 2: Electronic Effects of Substituents

| Substituent | Inductive Effect (-I) | Resonance Effect (-R) |

|---|---|---|

| -CH3 | Weak | None |

| -CH2F | Strong | None |

| -C6H4F (para) | Moderate | Strong |

Biological Activity

Ketone, cyclopropyl fluoromethyl (7CI,8CI), is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activity. This ketone is characterized by the presence of a cyclopropyl group and a fluoromethyl moiety, which enhance its reactivity and selectivity towards various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The structure of cyclopropyl fluoromethyl ketone can be represented as follows:

This compound exhibits unique physicochemical properties due to the presence of fluorine, which significantly alters its reactivity compared to non-fluorinated analogs. The fluorine atom increases the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles.

Cyclopropyl fluoromethyl ketones primarily function as inhibitors of serine and cysteine proteases. These enzymes play crucial roles in various biological processes, including protein degradation and cell signaling. The mechanism involves the covalent modification of active site residues in these proteases, leading to inhibition of their enzymatic activity.

Key Mechanisms:

- Covalent Bond Formation : The electrophilic carbonyl group reacts with nucleophilic residues (e.g., cysteine) in proteases.

- Selectivity : The presence of the fluoromethyl group enhances selectivity towards specific proteases while minimizing off-target effects.

Applications in Medicinal Chemistry

The applications of cyclopropyl fluoromethyl ketones span various therapeutic areas:

- Cancer Treatment : These compounds have been explored as potential inhibitors for cancer-related proteases, which are often overexpressed in tumors.

- Antiviral Agents : Certain derivatives have shown promising activity against viral infections by targeting viral proteases.

- Immunosuppressive Agents : Research indicates that some cyclopropyl fluoromethyl ketones can modulate immune responses by inhibiting T cell activation.

Inhibition of Proteases

A study conducted by Rasnick et al. demonstrated that a specific cyclopropyl fluoromethyl ketone significantly reduced inflammation in arthritic rat models through inhibition of cathepsin B (Cat-B) activity. This suggests potential therapeutic benefits in inflammatory diseases .

Antiviral Activity

In another investigation focusing on SARS-CoV, a derivative of cyclopropyl fluoromethyl ketone exhibited an EC50 value of 2.5 µM against viral replication in Vero cells. This highlights its potential as an antiviral agent with low toxicity .

Comparative Analysis of Biological Activity

| Compound Type | Target Enzyme | EC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Cyclopropyl Fluoromethyl Ketone | Cat-B | 5.0 | >30 |

| Fluorinated Peptide Derivative | SARS-CoV Mpro | 2.5 | >40 |

| Non-fluorinated Analog | Serine Protease | 20 | <10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.